DUBTAC Efficacy in ΔF508-CFTR Stabilization
The EN523-based DUBTAC, NJH-2-057, provided the first proof-of-concept for the DUBTAC platform, robustly stabilizing mutant ΔF508-CFTR protein levels in human bronchial epithelial cells [1]. While a later-optimized ligand, MS5105, achieved a 10-fold improvement in a head-to-head comparison of DUBTAC efficacy, EN523's performance established the foundational quantitative benchmark against which all subsequent OTUB1 recruiters are measured [2].
| Evidence Dimension | ΔF508-CFTR Protein Stabilization (DUBTAC) |
|---|---|
| Target Compound Data | EN523-based DUBTAC (NJH-2-057) achieves robust stabilization of ΔF508-CFTR protein levels. |
| Comparator Or Baseline | MS5105-based DUBTAC (MS6178) |
| Quantified Difference | Approximately 10-fold more effective |
| Conditions | Human cystic fibrosis bronchial epithelial cells. |
Why This Matters
For procurement, EN523 represents the original, validated, and widely published standard for OTUB1 recruitment in DUBTACs, making it essential for replicating foundational studies and for comparative benchmarking of novel DUBTAC designs.
- [1] Henning, N. J., et al. (2022). Deubiquitinase-targeting chimeras for targeted protein stabilization. Nature Chemical Biology, 18(4), 412–421. View Source
- [2] Deng, Z., et al. (2024). The First-In-Class Deubiquitinase-Targeting Chimera Stabilizes and Activates cGAS. Angewandte Chemie International Edition, 64(3), e202415168. View Source
